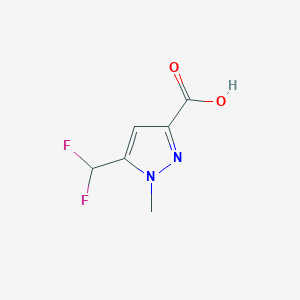

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(5(7)8)2-3(9-10)6(11)12/h2,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZOYEUCGIXABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174308-83-8 | |

| Record name | 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via Difluoroacetyl Halide and Alpha,Beta-Unsaturated Ester (Patent CN111362874B)

A detailed patented method describes a two-step process:

Step 1: Substitution/Hydrolysis Reaction

- An alpha,beta-unsaturated ester is dissolved in an organic solvent with an acid-binding agent.

- 2,2-Difluoroacetyl halide (X = F or Cl) is added dropwise at low temperature.

- Alkali is then added to hydrolyze the intermediate, yielding an alpha-difluoroacetyl intermediate solution.

Step 2: Condensation/Cyclization Reaction

- A catalyst such as sodium iodide or potassium iodide is added.

- The intermediate solution undergoes low-temperature condensation with methylhydrazine aqueous solution.

- The reaction mixture is subjected to reduced pressure and temperature increase to promote cyclization.

- Acidification precipitates the crude 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

- Recrystallization from aqueous alcohol (methanol, ethanol, or isopropanol in 35-65% water) yields the purified product.

Key Reaction Parameters and Yields:

| Parameter | Details |

|---|---|

| Catalyst | Sodium iodide or potassium iodide |

| Solvent for recrystallization | Alcohol/water mixture (35-65% water) |

| Alcohol solvents used | Methanol, ethanol, isopropanol |

| Reaction temperature | Low temperature (-30 to -20 °C) during addition |

| Yield | Approximately 75-77% (based on examples) |

| Purity (HPLC) | ~99.6% |

This method emphasizes careful temperature control during addition and reaction to minimize by-products and optimize regioselectivity between 3- and 5-substituted isomers.

Claisen Condensation Route Using Alkyl Difluoroacetoacetate (Patents WO2014120397A1 and US8871947B2)

Another approach involves:

- Performing a Claisen condensation between alkyl difluoroethylacetate and alkyl acetate to form an enolate salt of difluoroacetoacetate.

- Acidification of this enolate salt by carbonic acid generated in situ via carbon dioxide and water lowers pH to 5-7, releasing the alkyl difluoroacetoacetate intermediate.

- Subsequent cyclization with methylhydrazine forms the pyrazole ring.

- Hydrolysis of the ester group yields the carboxylic acid.

- Use of weak bases (sodium carbonate, potassium bicarbonate) reduces formation of undesired regioisomers.

- The method allows for high regioselectivity and yield.

- The process is scalable and suitable for industrial production.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Claisen condensation | Alkyl difluoroethylacetate + alkyl acetate | Forms enolate salt intermediate |

| Acidification | CO2 + H2O (in situ carbonic acid) | pH adjusted to 5-7 |

| Cyclization | Methylhydrazine | Forms pyrazole ring |

| Hydrolysis | Sodium hydroxide or other base | Converts ester to carboxylic acid |

This route is well-documented for producing high-purity intermediates and final products used in fungicide synthesis.

Industrial Production Considerations

Industrial scale synthesis focuses on:

- Catalyst selection : Sodium iodide or potassium iodide catalysts are preferred for cyclization steps.

- Solvent systems : Alcohol-water mixtures for recrystallization optimize yield and purity.

- Reaction control : Low temperature during addition and condensation steps to reduce side reactions.

- Purification : Recrystallization from aqueous alcohol solvents ensures high purity (>99.5% by HPLC).

- Environmental and cost factors : Use of weak bases and mild acidification reduces waste and improves cost-efficiency.

Some industrial methods have incorporated nanoscale titanium dioxide catalysts for esterification steps to enhance yield and environmental friendliness.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Difluoroacetyl halide + alpha,beta-unsaturated ester (CN111362874B) | 2,2-Difluoroacetyl halide, methylhydrazine, KI/NaI catalyst, alcohol-water recrystallization | High regioselectivity, mild conditions | 75-77 | ~99.6% |

| Claisen condensation (WO2014120397A1, US8871947B2) | Alkyl difluoroethylacetate, alkyl acetate, CO2 acidification, methylhydrazine, base hydrolysis | High yield, scalable, fewer by-products | Not specified | High |

| Nanoscale TiO2 catalyzed esterification (Industrial) | Difluoroacetoacetic acid esters, TiO2 catalyst | Cost-effective, environmentally friendly | High | High |

Research Findings and Notes

- The regioselectivity between 3- and 5-substituted pyrazole carboxylic acids is a critical consideration; reaction conditions and catalysts influence the isomer ratio significantly.

- Use of iodide salts as catalysts facilitates smooth cyclization and improves yields.

- Acidification with dilute hydrochloric acid to pH 1-2 precipitates the crude product effectively.

- Recrystallization solvent composition (35-65% water in alcohol) is optimized for product purity and recovery.

- The Claisen condensation route offers a robust alternative with environmental benefits by employing mild bases and in situ generated carbonic acid for acidification.

- Industrial processes aim to minimize waste and improve cost efficiency given the large-scale demand for this compound in fungicide production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is typically achieved through several chemical pathways involving difluoroacetoacetate derivatives and hydrazine compounds. The process often includes:

- Claisen Condensation : This reaction involves the condensation of difluoroacetoacetate with methyl hydrazine to form the pyrazole ring.

- Acid Hydrolysis : Following the formation of the pyrazole ring, hydrolysis is performed to yield the carboxylic acid derivative.

The synthesis methods have been optimized for yield and regioselectivity, making it feasible for large-scale production suitable for agricultural applications .

Agricultural Applications

The primary application of this compound is as an intermediate in the production of succinate dehydrogenase inhibitors (SDHIs) , a class of fungicides. These fungicides are crucial for controlling various fungal diseases in crops. Notable fungicides derived from this compound include:

| Fungicide Name | Year Registered | Target Pathogen |

|---|---|---|

| Isopyrazam | 2010 | Various fungal species |

| Sedaxane | 2011 | Zymoseptoria tritici (Septoria leaf blotch) |

| Bixafen | 2011 | Broad-spectrum fungal diseases |

| Fluxapyroxad | 2011 | Phytophthora infestans (Late blight) |

| Benzovindiflupyr | 2012 | Various crop pathogens |

| Pydiflumetofen | 2016 | Broad-spectrum activity |

| Inpyrfluxam | 2019 | New generation SDHI |

These fungicides work by inhibiting complex II of the mitochondrial respiration chain, effectively disrupting energy production in fungal cells .

Environmental Impact and Residue Studies

As these fungicides are widely used in agriculture, studies have shown that this compound can be detected as a metabolite in environmental samples following the application of its parent compounds. This raises concerns regarding environmental persistence and potential impacts on non-target organisms .

Case Studies

Several studies have documented the effectiveness and safety profiles of fungicides derived from this compound:

- Study on Efficacy Against Fungal Diseases : Research has demonstrated that fluxapyroxad exhibits high efficacy against Alternaria species, which are significant pathogens affecting crops like tomatoes and potatoes. The study indicated that fluxapyroxad significantly reduces disease incidence compared to untreated controls .

- Environmental Monitoring : A study conducted by the US Geological Survey highlighted that fluxapyroxad was one of the most heavily used fungicides in the United States, with substantial quantities detected in surface water samples. This underscores the importance of monitoring agricultural runoff and understanding the ecological consequences of SDHI usage .

Wirkmechanismus

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

(a) 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9)

- Structure : Difluoromethyl at position 3, carboxylic acid at position 4.

- The carboxylic acid at position 4 may enhance intermolecular interactions in crystal structures .

- Molecular Weight : 176.12 g/mol (same as target compound).

(b) 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1)

- Structure : Trifluoromethyl (CF₃) at position 3.

- Key Differences : The CF₃ group is more electronegative and bulkier than difluoromethyl, reducing solubility in polar solvents but increasing lipophilicity. This substitution is common in herbicides and pharmaceuticals .

- Molecular Weight : 218.11 g/mol.

Aromatic vs. Aliphatic Substituents

(a) 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 957514-16-8)

- Structure : 4-Fluorophenyl group at position 5.

- Key Differences : The aromatic fluorophenyl group increases hydrophobicity, improving membrane permeability. This analog is structurally similar to kinase inhibitors .

- Molecular Weight : 220.20 g/mol.

(b) 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 108128-39-8)

- Structure : Furyl (aromatic oxygen-containing heterocycle) at position 5.

- Melting point: 130°C (decomposition) .

- Molecular Weight : 192.17 g/mol.

Functional Group Variations

(a) 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Structure : Difluoromethoxy (-OCF₂H) at position 5, CF₃ at position 3.

- Key Differences : The ether-linked difluoromethoxy group increases metabolic stability compared to aliphatic difluoromethyl. This compound is explored in high-throughput drug discovery .

(b) 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1004643-64-4)

Physicochemical Data

Biologische Aktivität

5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1174308-83-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways affected, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biochemical pathways.

Target Enzymes:

- Enzyme Inhibition: Similar compounds have been reported to inhibit enzymes involved in cell growth and proliferation, suggesting that this compound may act through similar mechanisms.

Mode of Action:

- Binding Interactions: The compound likely binds to the active sites of target enzymes, inhibiting their function and leading to downstream effects on cellular processes.

Biochemical Pathways:

- Cell Growth and Proliferation: It has been shown that pyrazole derivatives can influence pathways related to cell cycle regulation and apoptosis, indicating potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds, providing insights into the potential applications of this compound.

Case Study 1: Antifungal Activity

A series of novel pyrazole derivatives were synthesized and tested for antifungal activity. One derivative showed higher efficacy than standard treatments against seven different fungi. The study utilized quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological activity .

Case Study 2: Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of pyrazole derivatives, including selective COX-2 inhibitors. Compounds were evaluated using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to control groups. The findings suggest that modifications in the pyrazole structure can enhance therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, using 1-methylhydrazine and a difluoromethyl-substituted β-keto acid precursor under acidic conditions. Reaction parameters (temperature: 80–100°C, solvent: ethanol/water mixture) should be optimized to maximize yield (≥90%) and purity (≥97%, validated by HPLC). Post-synthesis, recrystallization in ethanol or acetonitrile is recommended for purification .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., difluoromethyl at C5, methyl at N1).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (176.12 g/mol) and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, especially if spectral data conflicts (e.g., ambiguous NOE correlations) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-protected containers under dry conditions at 2–8°C to prevent hydrolysis of the carboxylic acid group. Periodic stability testing (e.g., TLC or HPLC every 6 months) is advised to detect degradation products like 5-(hydroxymethyl) derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) removes unreacted precursors. For scale-up, fractional crystallization in ethanol yields >95% purity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p) level) model transition states and intermediates, identifying energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with experimental validation to optimize regioselectivity in pyrazole ring formation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

- Methodological Answer : Cross-validate with alternative techniques:

- Variable-Temperature NMR : Detect dynamic effects (e.g., rotational barriers in difluoromethyl groups).

- X-ray Diffraction : Resolve positional ambiguities in substituents (e.g., N-methyl vs. C-methyl).

- DFT-Based Chemical Shift Predictions : Compare computed vs. experimental shifts to identify misassignments .

Q. How does solvent polarity influence the compound’s reactivity in derivatization reactions?

- Methodological Answer : Kinetic studies in aprotic (DMF, DMSO) vs. protic (MeOH, H2O) solvents reveal solvation effects. For example, in DMF, the carboxylic acid group exhibits higher nucleophilicity for esterification, while protic solvents stabilize intermediates via hydrogen bonding. Monitor via in situ IR spectroscopy to track reaction progress .

Q. What mechanistic insights explain byproduct formation during synthesis?

- Methodological Answer : Use LC-MS/MS to identify byproducts (e.g., dimerization or oxidation products). Mechanistic probes:

- Isotopic Labeling : ¹⁸O-tracing to track carboxyl group reactivity.

- Kinetic Isotope Effects (KIE) : Differentiate between concerted vs. stepwise pathways in cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.